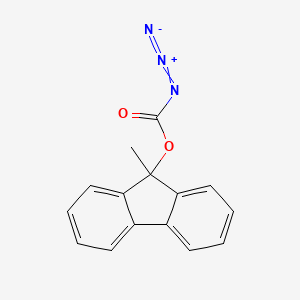![molecular formula C19H20N2O3S2 B14671255 N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine CAS No. 42568-21-8](/img/structure/B14671255.png)
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is a novel compound that incorporates the phenothiazine moiety, which is known for its diverse range of biological activities. Phenothiazine derivatives have been extensively studied due to their medicinal properties, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine typically involves the reaction of chloroacetic acid with thiourea to form a white precipitate. This mixture is then cooled, and hydrochloric acid is added slowly. The reaction mixture is heated to 80°C for 12 hours, followed by cooling to room temperature. Water is added to the crude substance, and dichloromethane is used to extract the raw ingredient .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential as an antioxidant and anticancer agent.
Medicine: Investigated for its antipsychotic and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with similar biological activities.
Acetone O-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]oxime:
Uniqueness
N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine is unique due to its incorporation of the L-methionine moiety, which may enhance its biological activity and specificity compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
42568-21-8 |
|---|---|
Molekularformel |
C19H20N2O3S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[(2-oxo-2-phenothiazin-10-ylethyl)amino]butanoic acid |
InChI |
InChI=1S/C19H20N2O3S2/c1-25-11-10-13(19(23)24)20-12-18(22)21-14-6-2-4-8-16(14)26-17-9-5-3-7-15(17)21/h2-9,13,20H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 |
InChI-Schlüssel |
UWCCSCIBWZBUJH-ZDUSSCGKSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Kanonische SMILES |
CSCCC(C(=O)O)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
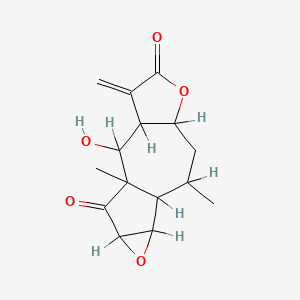
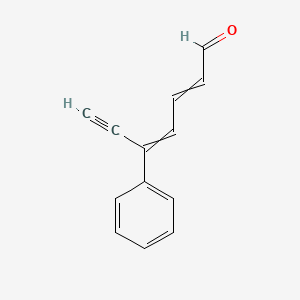
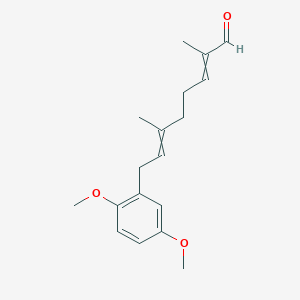


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
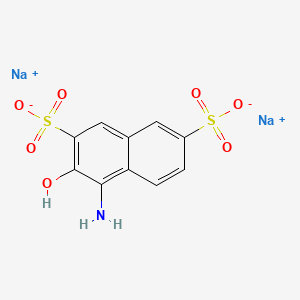
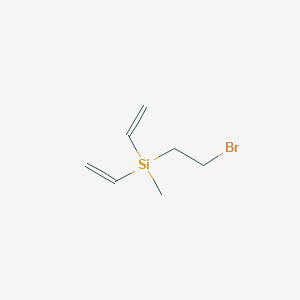
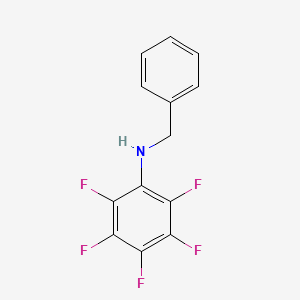
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
